molecular formula C6H9NO B12537620 Hex-5-enenitrile oxide CAS No. 143039-09-2

Hex-5-enenitrile oxide

Cat. No.: B12537620
CAS No.: 143039-09-2
M. Wt: 111.14 g/mol
InChI Key: LXNVPDWUSKIAON-UHFFFAOYSA-N
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Description

Hex-5-enenitrile oxide is an organic compound with the molecular formula C6H9NO It is a nitrile oxide, characterized by the presence of a nitrile group (C≡N) and an alkene group (C=C) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-5-enenitrile oxide can be synthesized through several methods. One common approach involves the oxidation of hex-5-enenitrile using appropriate oxidizing agents. For instance, the Wacker oxidation process can be employed, where palladium chloride (PdCl2) and copper chloride (CuCl2) are used as catalysts in the presence of oxygen to convert hex-5-enenitrile to this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hex-5-enenitrile oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The alkene group can participate in addition reactions, such as hydroboration or halogenation.

Common Reagents and Conditions

    Oxidation: Palladium chloride (PdCl2) and copper chloride (CuCl2) in the presence of oxygen.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

    Substitution: Borane (BH3) for hydroboration, or halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Alkyl halides or organoboranes.

Scientific Research Applications

Hex-5-enenitrile oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hex-5-enenitrile oxide involves its reactivity with various nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition reactions, while the alkene group can participate in electrophilic addition reactions. These interactions lead to the formation of various products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Hex-5-enenitrile oxide can be compared with other nitrile oxides, such as:

    Hex-4-enenitrile oxide: Similar structure but with the nitrile group at a different position.

    Pent-4-enenitrile oxide: Shorter carbon chain, leading to different reactivity and properties.

    Hept-6-enenitrile oxide: Longer carbon chain, affecting its physical and chemical properties.

Properties

CAS No.

143039-09-2

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

hex-5-enenitrile oxide

InChI

InChI=1S/C6H9NO/c1-2-3-4-5-6-7-8/h2H,1,3-5H2

InChI Key

LXNVPDWUSKIAON-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC#[N+][O-]

Origin of Product

United States

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